c-ABL-IN-4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

c-ABL-IN-4は、非受容体型チロシンキナーゼc-Ablの強力な阻害剤です。このキナーゼは、細胞分化、分裂、接着、ストレス応答など、さまざまな細胞プロセスに関与しています。 c-Ablの阻害は、特にパーキンソン病などの神経変性疾患や特定のがんにおける治療用途で研究されています .

準備方法

合成経路と反応条件: c-ABL-IN-4の合成は、重要な中間体の調製から始まる複数のステップが含まれます。合成経路には、通常、コア構造の形成と、目的の阻害活性を達成するための官能基の修飾が含まれます。 温度、溶媒、触媒などの特定の反応条件は、収率と純度を最大限に引き出すために最適化されます .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。これには、一貫性とスケーラビリティを確保するために、工業グレードの機器と試薬を使用することが含まれます。 プロセス最適化は、高収率と費用対効果を維持するために重要です .

化学反応の分析

反応の種類: c-ABL-IN-4は、次のようなさまざまな化学反応を受けます。

酸化: 酸素の添加または水素の除去が含まれます。

還元: 水素の添加または酸素の除去が含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: ハロゲンと求核剤が一般的な試薬です.

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、一方、置換反応はさまざまな置換アナログを生成する可能性があります .

4. 科学研究への応用

化学: c-Ablキナーゼ活性の阻害を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスとシグナル伝達経路を調節する役割について研究されています。

医学: パーキンソン病などの神経変性疾患や特定のがんの治療薬として研究されています。

科学的研究の応用

Chemistry: Used as a tool compound to study the inhibition of c-Abl kinase activity.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease and certain cancers.

作用機序

c-ABL-IN-4は、c-Ablキナーゼの活性部位に結合することによって効果を発揮し、その活性を阻害します。この阻害は、下流の基質のリン酸化を阻害し、結果として細胞周期制御、アポトーシス、DNA修復などのさまざまな細胞プロセスに影響を与えます。 関与する分子標的と経路には、細胞周期制御とアポトーシスに重要な役割を果たすp53とp73との相互作用が含まれます .

類似化合物:

イマチニブ: 慢性骨髄性白血病の治療に使用されるよく知られたc-Abl阻害剤。

ニロチニブ: より強力で選択性の高い別のc-Abl阻害剤。

ダサチニブ: c-Ablも阻害するマルチターゲットキナーゼ阻害剤.

This compoundの独自性: this compoundは、c-Ablに対する特定の結合親和性と阻害力によってユニークです。 他の阻害剤とは異なり、this compoundは、神経変性疾患のプレ臨床試験で有望な結果を示しており、がん治療を超えた治療薬としての可能性を強調しています .

類似化合物との比較

Imatinib: A well-known c-Abl inhibitor used in the treatment of chronic myeloid leukemia.

Nilotinib: Another c-Abl inhibitor with improved potency and selectivity.

Dasatinib: A multi-targeted kinase inhibitor that also inhibits c-Abl.

Uniqueness of c-ABL-IN-4: this compound is unique due to its specific binding affinity and inhibitory potency against c-Abl. Unlike other inhibitors, this compound has shown promising results in preclinical studies for neurodegenerative diseases, highlighting its potential as a therapeutic agent beyond cancer treatment .

特性

分子式 |

C18H11ClF3N3O3 |

|---|---|

分子量 |

409.7 g/mol |

IUPAC名 |

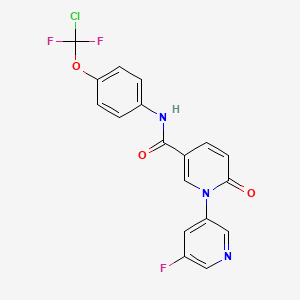

N-[4-[chloro(difluoro)methoxy]phenyl]-1-(5-fluoropyridin-3-yl)-6-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C18H11ClF3N3O3/c19-18(21,22)28-15-4-2-13(3-5-15)24-17(27)11-1-6-16(26)25(10-11)14-7-12(20)8-23-9-14/h1-10H,(H,24,27) |

InChIキー |

FOOZIJPEYWOMDY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CC(=CN=C3)F)OC(F)(F)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。